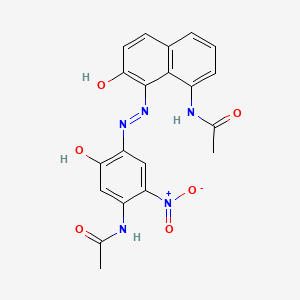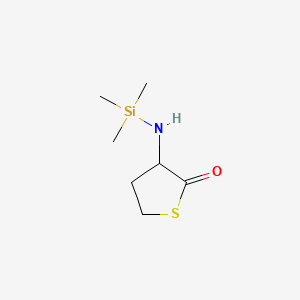![molecular formula C10H9N3O3 B13955597 3-Benzo[d]isoxazol-3-yl-methyl-[1,2,4]oxadiazolidin-5-one](/img/structure/B13955597.png)
3-Benzo[d]isoxazol-3-yl-methyl-[1,2,4]oxadiazolidin-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Benzo[d]isoxazol-3-yl-methyl-[1,2,4]oxadiazolidin-5-one is a heterocyclic compound that contains both isoxazole and oxadiazolidinone rings. These types of compounds are of significant interest in medicinal chemistry due to their diverse biological activities and potential therapeutic applications .
Preparation Methods
The synthesis of 3-Benzo[d]isoxazol-3-yl-methyl-[1,2,4]oxadiazolidin-5-one typically involves the formation of the isoxazole ring followed by the construction of the oxadiazolidinone ring. One common method involves the cyclization of propargylic N-hydroxycarbamates and N-alkoxycarbonyl amino ethers via a platinum-carbene intermediate . Another approach includes the use of metal-free synthetic routes, which are more environmentally friendly and avoid the drawbacks associated with metal-catalyzed reactions .
Chemical Reactions Analysis
3-Benzo[d]isoxazol-3-yl-methyl-[1,2,4]oxadiazolidin-5-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as sodium hypochlorite.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at positions adjacent to the heteroatoms in the rings.
Scientific Research Applications
This compound has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It has shown potential as an antimicrobial and antiviral agent.
Industry: It is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Benzo[d]isoxazol-3-yl-methyl-[1,2,4]oxadiazolidin-5-one involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes or proteins, leading to its therapeutic effects. For example, it may inhibit bacterial enzymes, thereby exhibiting antibacterial activity .
Comparison with Similar Compounds
Similar compounds include other isoxazole and oxadiazolidinone derivatives. These compounds share some biological activities but differ in their specific interactions and efficacy. For instance, 4-(substituted benzylidene)-3-((benzo[d]thiazol-2-ylthio)methyl)isoxazol-5(4H)-one derivatives have shown excellent antibacterial activity . The uniqueness of 3-Benzo[d]isoxazol-3-yl-methyl-[1,2,4]oxadiazolidin-5-one lies in its combined structural features, which contribute to its distinct biological activities.
Properties
Molecular Formula |
C10H9N3O3 |
|---|---|
Molecular Weight |
219.20 g/mol |
IUPAC Name |
3-(1,2-benzoxazol-3-yl)-2-methyl-1,2,4-oxadiazolidin-5-one |
InChI |
InChI=1S/C10H9N3O3/c1-13-9(11-10(14)16-13)8-6-4-2-3-5-7(6)15-12-8/h2-5,9H,1H3,(H,11,14) |
InChI Key |
IFOLLAVTUNTSCQ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(NC(=O)O1)C2=NOC3=CC=CC=C32 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-(8-(Aminomethyl)-2-azaspiro[4.5]decan-2-yl)acetic acid](/img/structure/B13955528.png)



![2-(2-Aminoacetyl)-2-azaspiro[4.5]decane-8-carboxylic acid](/img/structure/B13955565.png)


![7-(Chloromethyl)-2-cyclopropyl-2-azaspiro[4.4]nonane](/img/structure/B13955577.png)

![3-Ethyl-2,4-dimethyl-4H-pyrrolo[3,2-b]pyridine-6-carboxamide](/img/structure/B13955591.png)


